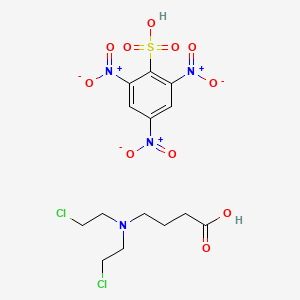![molecular formula C9H13ClFNO2 B13840690 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO2 and a molecular weight of 221.66 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride typically involves the reaction of 5-fluoro-2-nitrophenol with ®-1-amino-2-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the fluorine atom can result in various substituted phenols .
Scientific Research Applications
2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride: Similar in structure but with different functional groups and applications.
(1R,2R)-(+)-1,2-diphenylethylenediamine: Another structurally related compound used in different chemical syntheses.
Uniqueness
2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13ClFNO2 |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
2-(1-amino-2-methoxyethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-5-8(11)7-3-2-6(10)4-9(7)12;/h2-4,8,12H,5,11H2,1H3;1H |
InChI Key |
HHDWCDUZAGHROT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)


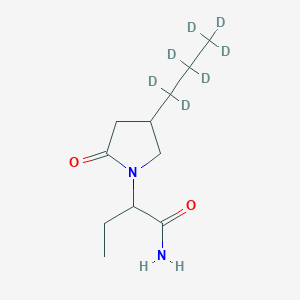


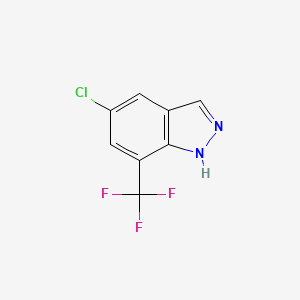
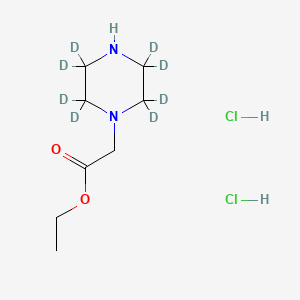
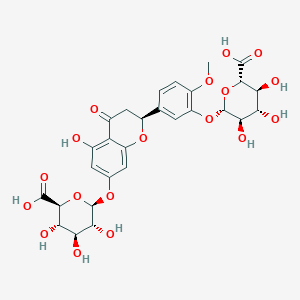
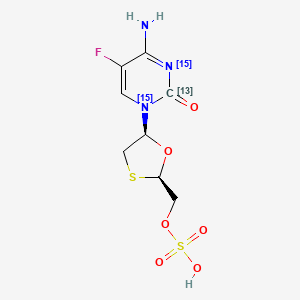
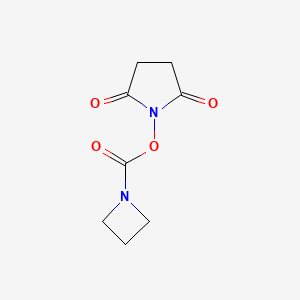
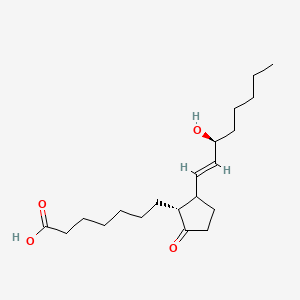
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
